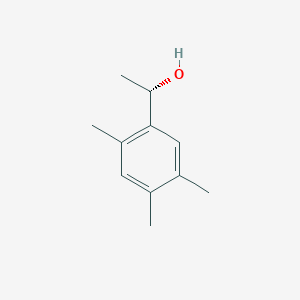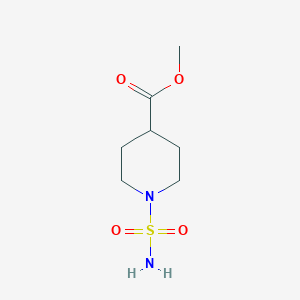
methyl 1-sulfamoylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-sulfamoylpiperidine-4-carboxylate (MSPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic amine, and is composed of a methyl sulfonyl group, a piperidine ring, and a carboxylate group. MSPC has been used in a variety of biochemical and physiological research studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Methyl 1-sulfamoylpiperidine-4-carboxylate has been used in a variety of scientific research applications. It has been used in studies to investigate the effects of various drugs on the central nervous system, as well as to study the pharmacokinetics and pharmacodynamics of various drugs. It has also been used in studies to investigate the effects of various drugs on the cardiovascular system, as well as to study the metabolism of various drugs.
Wirkmechanismus
Methyl 1-sulfamoylpiperidine-4-carboxylate has been found to act as an agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It has also been found to act as a partial agonist at the D2 receptor. In addition, methyl 1-sulfamoylpiperidine-4-carboxylate has been found to act as an antagonist at the α1-adrenergic receptor and as an agonist at the β-adrenergic receptor.
Biochemical and Physiological Effects
methyl 1-sulfamoylpiperidine-4-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of serotonin, norepinephrine, and dopamine. In addition, methyl 1-sulfamoylpiperidine-4-carboxylate has been found to have neuroprotective effects, as well as anti-inflammatory and anti-oxidative effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-sulfamoylpiperidine-4-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound, and it is well-tolerated by cells and tissues. In addition, it is relatively inexpensive and is readily available. However, methyl 1-sulfamoylpiperidine-4-carboxylate also has some limitations. For example, it is not suitable for use in vivo experiments, as it is rapidly metabolized by the liver.
Zukünftige Richtungen
There are several potential future directions for methyl 1-sulfamoylpiperidine-4-carboxylate research. It could be used to further investigate its effects on the central nervous system and the cardiovascular system. In addition, it could be used to study the effects of various drugs on the endocrine system. Furthermore, it could be used to study the effects of various drugs on the immune system, as well as to study the metabolism of various drugs. Finally, it could be used to study the effects of methyl 1-sulfamoylpiperidine-4-carboxylate on various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Synthesemethoden
Methyl 1-sulfamoylpiperidine-4-carboxylate is synthesized via a two-step process. In the first step, piperidine is reacted with a sulfonyl chloride group in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the methyl sulfonyl piperidine. In the second step, the methyl sulfonyl piperidine is reacted with a carboxylic acid, such as acetic acid, to form methyl 1-sulfamoylpiperidine-4-carboxylate.
Eigenschaften
IUPAC Name |
methyl 1-sulfamoylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-13-7(10)6-2-4-9(5-3-6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJMPDNQCNOVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-sulfamoylpiperidine-4-carboxylate | |
CAS RN |
949444-70-6 |
Source


|
| Record name | methyl 1-sulfamoylpiperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

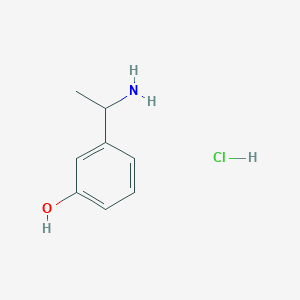
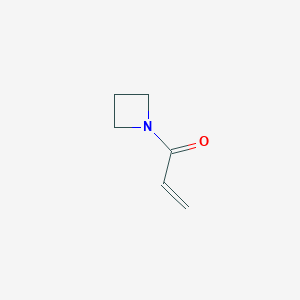
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)

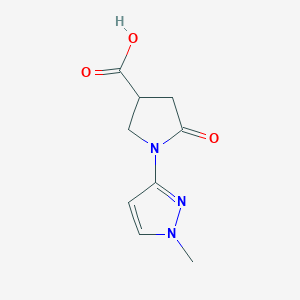

![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)

![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)
